![molecular formula C20H15ClN4O2S2 B304753 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304753.png)
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as CTPI, is a novel compound with potential applications in scientific research. CTPI is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of CTPI is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTPI has also been shown to modulate the expression of certain genes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that CTPI has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CTPI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CTPI has been reported to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTPI in lab experiments is its high potency and selectivity. CTPI has been shown to have a higher potency and selectivity compared to other compounds in the thiadiazolo[3,2-a]pyrimidin-7-one family. However, one limitation of using CTPI is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on CTPI. One area of interest is the development of more efficient and scalable synthesis methods for CTPI. Another area of interest is the investigation of CTPI's role in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of CTPI and its potential applications in other fields of research, such as immunology and infectious diseases.
Conclusion
In conclusion, CTPI is a novel compound with potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. CTPI has shown promising results in various fields of research, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of CTPI and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of CTPI involves the reaction of 2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-4H-[1,3,4]thiadiazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain CTPI. The yield of this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
CTPI has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. CTPI has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Fórmula molecular |
C20H15ClN4O2S2 |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-8-6-13(7-9-14)12-16-17(22)25-19(23-18(16)26)29-20(24-25)28-11-10-27-15-4-2-1-3-5-15/h1-9,12,22H,10-11H2/b16-12+,22-17? |
Clave InChI |
AQTJAQOGNKUOIC-QNISKULHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)Cl)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




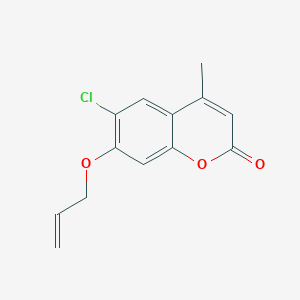
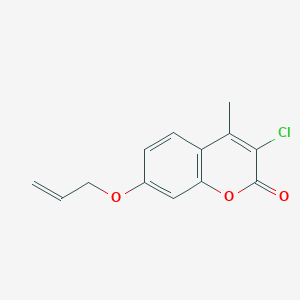
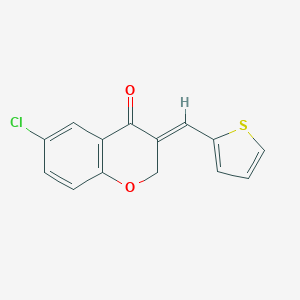

![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)
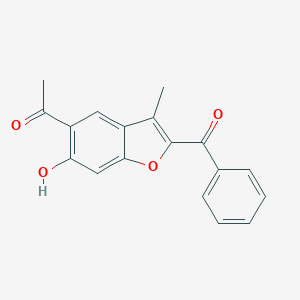
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
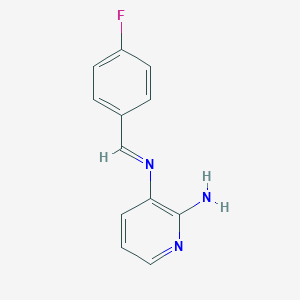
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

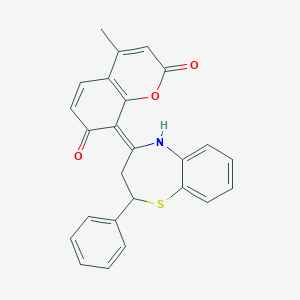
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
